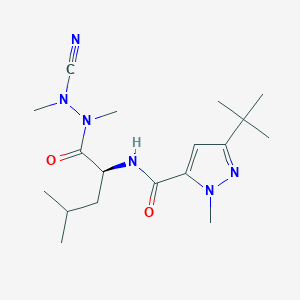
LmCPB-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound exhibits a strong binding affinity with a pKi value of 9.7 . Leishmania mexicana is an intracellular protozoan parasite responsible for causing cutaneous leishmaniasis, a disease affecting South America and Mexico . The inhibition of LmCPB is crucial for the development of antiparasitic therapies.
準備方法
The synthesis of LmCPB-IN-1 involves the preparation of azadipeptide nitrile inhibitors. The synthetic route includes the formation of a covalent complex between the enzyme and the inhibitor . The detailed reaction conditions and industrial production methods are not explicitly mentioned in the available literature, but the compound is typically synthesized in research laboratories under controlled conditions.
化学反応の分析
LmCPB-IN-1 undergoes various chemical reactions, primarily involving its interaction with cysteine protease enzymes. The compound forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity . Common reagents used in these reactions include azadipeptide nitriles and other cysteine protease inhibitors. The major product formed from these reactions is the inhibited enzyme-inhibitor complex.
科学的研究の応用
LmCPB-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of cysteine protease inhibitors . In biology, it helps in understanding the role of cysteine proteases in parasitic infections . In medicine, this compound is a potential candidate for developing treatments for cutaneous leishmaniasis . Additionally, it serves as a probe for target validation in drug discovery projects .
作用機序
LmCPB-IN-1 exerts its effects by forming a reversible covalent bond with the active site of Leishmania mexicana cysteine protease B. This interaction inhibits the enzyme’s activity, preventing the parasite from degrading host proteins and evading the immune response . The molecular targets involved include the cysteine protease enzymes, and the pathways affected are those related to protein degradation and immune evasion.
類似化合物との比較
LmCPB-IN-1 is unique due to its high binding affinity and reversible covalent inhibition of LmCPB. Similar compounds include other nitrile-based cysteine protease inhibitors, such as azadipeptide nitriles and dipeptidyl nitriles . These compounds also target cysteine proteases but may differ in their binding affinities and specificities. The uniqueness of this compound lies in its strong binding affinity and reversible inhibition, making it a valuable tool in antiparasitic research .
特性
分子式 |
C18H30N6O2 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
5-tert-butyl-N-[(2S)-1-[[cyano(methyl)amino]-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H30N6O2/c1-12(2)9-13(17(26)24(8)22(6)11-19)20-16(25)14-10-15(18(3,4)5)21-23(14)7/h10,12-13H,9H2,1-8H3,(H,20,25)/t13-/m0/s1 |
InChIキー |
BTSJGBRRCQOXFA-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)N(C)N(C)C#N)NC(=O)C1=CC(=NN1C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



ethanone](/img/structure/B12413527.png)
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)

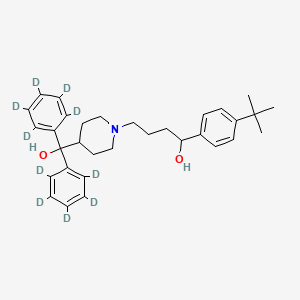
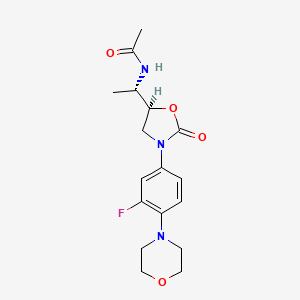

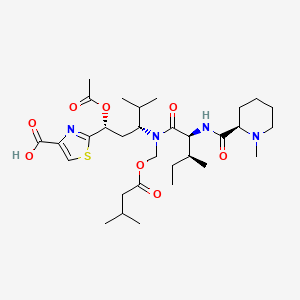
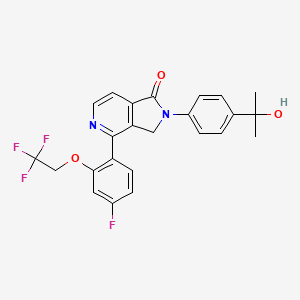
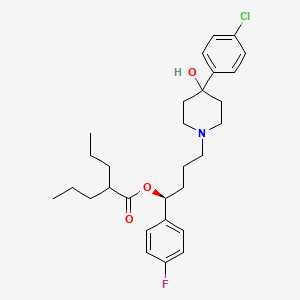
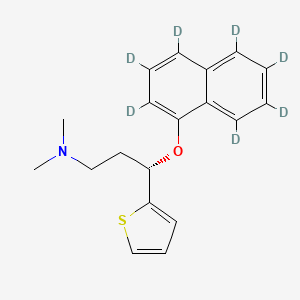
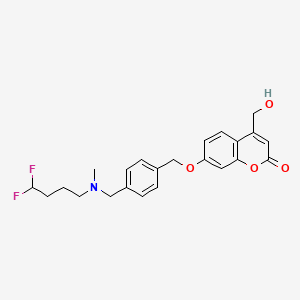

![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
